molecular formula C17H15FN4O2 B2968158 1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034533-54-3

1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea

Cat. No. B2968158
CAS RN: 2034533-54-3
M. Wt: 326.331
InChI Key: DCKYWAWLBYJSQV-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea, also known as GSK-3β inhibitor IX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in several signaling pathways involved in various diseases.

Scientific Research Applications

Structural Features and Biological Activity

  • A study by Zhang et al. (2008) on Neuropeptide S (NPS) antagonist activity showed that 4-Fluorobenzyl urea derivatives exhibit potent antagonist effects, highlighting the importance of the urea functionality and fluorobenzyl group in enhancing biological activity (Zhang et al., 2008).
  • Ghorbani‐Vaghei et al. (2015) developed a one-pot synthesis method for furano and pyrano pyrimidinones (thiones) using a three-component reaction, demonstrating the versatility of urea derivatives in heterocyclic synthesis (Ghorbani‐Vaghei et al., 2015).

Radiolabeling and Imaging Applications

  • Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist using 4-[18F]fluorobenzyl as a key component, showcasing the application of fluorobenzyl urea derivatives in developing radiotracers for PET imaging (Mäding et al., 2006).

Antimycobacterial Activity

  • Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antimycobacterial activity, indicating the potential of fluorobenzyl urea derivatives in therapeutic applications (Kantevari et al., 2011).

Molecular and Material Science

  • Haroon et al. (2019) conducted spectroscopic and DFT studies on ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, providing insights into the electronic and optical properties of benzylidenehydrazinyl derivatives, which could be relevant for material science applications (Haroon et al., 2019).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-13-5-3-12(4-6-13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-2-1-9-24-15/h1-9H,10-11H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKYWAWLBYJSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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